molecular formula C21H19NO4 B3289640 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid CAS No. 859841-96-6

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid

Cat. No. B3289640
CAS RN: 859841-96-6
M. Wt: 349.4
InChI Key: PVYRHLYBXKFNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid” is a chemical compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is sold in solid form .


Molecular Structure Analysis

The molecular structure of this compound is complex. The empirical formula is C21H23NO4 . The InChI code is 1S/C21H23NO4/c1-3-8-19 (20 (23)24)22 (2)21 (25)26-13-18-16-11-6-4-9-14 (16)15-10-6-8-12-17 (15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3, (H,22,25) (H,23,24)/t19-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is sold in solid form . The molecular weight is 353.41 . The SMILES string is O=C (NC (CC) (CC)C (O)=O)OCC (C1=C2C=CC=C1)C3=C2C=CC=C3 .

Safety and Hazards

This compound is classified as an irritant . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYRHLYBXKFNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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